N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
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Overview
Description
N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide: is an organic compound that features a boronic ester group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the following steps:
Borylation Reaction:
Amidation Reaction: The amide group is introduced through an amidation reaction, where the borylated intermediate reacts with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation reactions to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Palladium catalysts and aryl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Enzyme Inhibition: Boronic ester groups are known to inhibit serine proteases and other enzymes.
Fluorescent Probes: Used in the development of fluorescent probes for detecting biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with molecular targets through its boronic ester and amide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness: N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is unique due to its specific combination of a boronic ester and an amide group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
Biological Activity
N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound of interest due to its unique structural features and potential biological applications. This article reviews its biological activity based on existing literature, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the presence of a pivalamide group and a dioxaborolane moiety. The molecular formula is C17H25BO5 with a molecular weight of 320.19 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies that highlight its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds containing the dioxaborolane structure exhibit significant antimicrobial properties. For instance:
- Inhibition against Bacteria : this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
- Fungal Activity : The compound also displayed antifungal activity against various strains of Candida species. In vitro tests indicated that it could inhibit fungal growth effectively, making it a candidate for further exploration in antifungal therapies .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:
- MTT Assay Results : In vitro studies using the MTT assay on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound exhibits selective cytotoxicity. While it showed some degree of cytotoxicity at higher concentrations, it was significantly less toxic compared to conventional chemotherapeutics .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Study on Antimicrobial Efficacy :
-
Cytotoxicity Assessment :
- Another investigation assessed the cytotoxic effects using human keratinocyte (HaCat) and fibroblast (Balb/c 3T3) cell lines. The findings suggested that while there was some cytotoxic effect noted at elevated concentrations (IC50 values), the overall safety profile was favorable compared to existing treatments .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target Organisms | MIC/IC50 Values | Findings |
---|---|---|---|
Antimicrobial | Pseudomonas aeruginosa | 0.21 μM | High efficacy against resistant strains |
Escherichia coli | 0.21 μM | Comparable to standard antibiotics | |
Fungal | Candida spp. | Not specified | Effective growth inhibition |
Cytotoxicity | HaCat (human keratinocytes) | IC50 > 50 µM | Selective toxicity; lower than conventional drugs |
Balb/c 3T3 (mouse fibroblasts) | IC50 > 50 µM | Favorable safety profile |
Properties
Molecular Formula |
C18H28BNO3 |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H28BNO3/c1-12-9-10-13(14(11-12)20-15(21)16(2,3)4)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3,(H,20,21) |
InChI Key |
LSGWVYNKRCXPIF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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